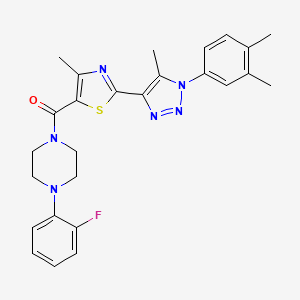
(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27FN6OS and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule that belongs to the class of triazole-thiazole derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a triazole ring and a thiazole ring, which are known for their diverse biological activities. The presence of a piperazine moiety further enhances its pharmacological profile. The following table summarizes key structural components:
| Component | Structure |
|---|---|
| Triazole Ring | 1H-1,2,3-triazole |
| Thiazole Ring | 4-methylthiazol-5-yl |
| Piperazine Moiety | 4-(2-fluorophenyl)piperazin-1-yl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, which is significant for its potential anti-cancer properties.
- Membrane Disruption : It may disrupt microbial cell membranes, leading to antimicrobial effects.
- Receptor Modulation : The piperazine component can modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Triazole Derivatives : Studies have shown that triazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The presence of the thiazole ring suggests potential antimicrobial activity:
- Mechanistic Insights : Thiazoles are known to disrupt bacterial cell wall synthesis and function . Compounds with similar structures have demonstrated efficacy against a range of pathogens.
Neuropharmacological Effects
The piperazine moiety is associated with various neuropharmacological effects:
- Receptor Interaction : Piperazine derivatives have been shown to act as antagonists or agonists at serotonin receptors, influencing mood and anxiety .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of triazole-thiazole derivatives, a compound structurally related to the target molecule exhibited an IC50 value of less than 10 µM against A549 lung cancer cells. This suggests strong potential for further development .
Study 2: Antimicrobial Screening
Another study tested a series of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Propiedades
IUPAC Name |
[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN6OS/c1-16-9-10-20(15-17(16)2)33-19(4)23(29-30-33)25-28-18(3)24(35-25)26(34)32-13-11-31(12-14-32)22-8-6-5-7-21(22)27/h5-10,15H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYZTTVFXHWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














